molecular formula C15H16N4O3 B6123895 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole

3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole

Cat. No. B6123895
M. Wt: 300.31 g/mol
InChI Key: UWXIOPIYHJIDNW-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole, also known as DMPEPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DMPEPO is a heterocyclic compound that contains an oxadiazole ring and a pyrazole moiety, which makes it an interesting molecule for medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt pathway. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole also induces cell cycle arrest by inhibiting the expression of cyclin-dependent kinases. In inflammation and pain, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway and reduces pain perception by inhibiting the expression of nociceptive receptors.
Biochemical and Physiological Effects:
3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. In inflammation and pain, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole reduces the production of pro-inflammatory cytokines, inhibits pain perception, and reduces edema and swelling. In material science, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole forms a protective film on metal surfaces and inhibits corrosion.

Advantages and Limitations for Lab Experiments

3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has several advantages for lab experiments, such as high purity, high yield, and low toxicity. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole is also stable under various conditions, making it a feasible compound for long-term storage. However, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has some limitations, such as its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole also requires further optimization and characterization for its potential applications in various fields of research.

Future Directions

3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has a wide range of potential applications in various fields of research, and several future directions can be explored to further investigate its properties and potential. In medicinal chemistry, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole can be further optimized and modified to enhance its anticancer and anti-inflammatory activities and reduce its toxicity. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole can also be investigated for its potential as a drug delivery system, as it has shown promising results as a fluorescent probe and a corrosion inhibitor. In material science, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole can be further investigated for its potential as a corrosion inhibitor and a fluorescent probe, as well as for its potential as a sensor for detecting metal ions and other analytes. Overall, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole is a promising compound that has the potential to contribute to various fields of research and benefit society.

Synthesis Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole involves the reaction of 2,4-dimethoxybenzohydrazide with ethyl pyruvate in the presence of hydrazine hydrate, followed by the condensation of the resulting hydrazide with 1-chloroethylpyrazole in the presence of triethylamine. The final product is obtained by cyclization of the intermediate with acetic anhydride and glacial acetic acid. The synthesis of 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has been optimized to yield high purity and high yield, making it a feasible compound for large-scale production.

Scientific Research Applications

3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has shown promising results as a potential anticancer agent, as it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has also been investigated for its potential as an anti-inflammatory and analgesic agent, as it inhibits the production of pro-inflammatory cytokines and reduces pain perception.
In material science, 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has been investigated for its potential as a fluorescent probe, as it exhibits strong fluorescence emission in the blue region upon excitation with UV light. 3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole has also been studied for its potential as a corrosion inhibitor, as it forms a protective film on metal surfaces and inhibits corrosion.

properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-(1-pyrazol-1-ylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10(19-8-4-7-16-19)15-17-14(18-22-15)12-6-5-11(20-2)9-13(12)21-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXIOPIYHJIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=C(C=C(C=C2)OC)OC)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dimethoxyphenyl)-5-[1-(1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazole

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